molecular formula C7H7N5OS B4278795 3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE

3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE

Cat. No.: B4278795
M. Wt: 209.23 g/mol
InChI Key: CJEXZTCKRSKEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of 3-methyl-2-thiophenecarboxylic acid with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring . The reaction conditions are crucial for the successful formation of the desired product, and parameters such as temperature, solvent, and reaction time need to be optimized.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of these targets, leading to the desired biological effects . The compound’s ability to penetrate cell membranes enhances its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of the tetrazole ring and thiophene moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to other tetrazole derivatives.

Properties

IUPAC Name

3-methyl-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5OS/c1-4-2-3-14-5(4)6(13)8-7-9-11-12-10-7/h2-3H,1H3,(H2,8,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEXZTCKRSKEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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